An In-depth Technical Guide to (S)-Piperidin-2-ylmethanol: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to (S)-Piperidin-2-ylmethanol: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (S)-Piperidin-2-ylmethanol, a valuable chiral building block in pharmaceutical research and development. The piperidine scaffold is a prevalent motif in a vast array of bioactive molecules and approved drugs, particularly those targeting the central nervous system. This document is intended to serve as a detailed resource for professionals engaged in medicinal chemistry, organic synthesis, and drug discovery.
It is important to note that while extensive data is available for the racemic mixture, piperidin-2-ylmethanol, specific experimental data for the enantiomerically pure (S)-form is limited in publicly available literature. Therefore, where specific data for the (S)-enantiomer is unavailable, data for the racemate is provided as a close approximation.
Chemical Structure and Identifiers
(S)-Piperidin-2-ylmethanol is a chiral organic compound featuring a piperidine ring substituted at the 2-position with a hydroxymethyl group.
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IUPAC Name: (2S)-Piperidin-2-ylmethanol
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Molecular Formula: C₆H₁₃NO
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Molecular Weight: 115.18 g/mol
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CAS Number: 41373-39-1
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InChI: 1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m0/s1
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InChIKey: PRAYXGYYVXRDDW-LURJTMIESA-N
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SMILES: C1CCN--INVALID-LINK--CO
Physicochemical Properties
Quantitative data for the physical properties of (S)-Piperidin-2-ylmethanol are not extensively reported. The following table summarizes the available information, with data for the racemic mixture provided for reference.
| Property | Value | Notes |
| Physical Form | Colorless to yellow or green solid or liquid | For (S)-enantiomer |
| Melting Point | 68-70 °C | For racemic 2-Piperidinemethanol[1] |
| Boiling Point | 100-102 °C at 6 mmHg | For racemic 2-Piperidinemethanol[1] |
| Density | Not available | Data for the parent compound, piperidine, is approximately 0.862 g/mL. |
| Solubility | Not quantitatively determined | Expected to be soluble in water and polar organic solvents. |
| Storage Temperature | 2-8 °C, under inert atmosphere, in the dark | For (S)-enantiomer |
Synthesis of (S)-Piperidin-2-ylmethanol
A common and effective method for the synthesis of enantiomerically pure (S)-Piperidin-2-ylmethanol is the reduction of the corresponding carboxylic acid, (S)-pipecolinic acid (also known as L-pipecolinic acid), or its esters. Alternatively, a deprotection strategy from a suitable N-protected precursor can be employed. Below is a detailed experimental protocol adapted from a procedure for the synthesis of the (R)-enantiomer via debenzylation.
Protocol: Synthesis of (S)-Piperidin-2-ylmethanol via Debenzylation
This protocol is adapted from the synthesis of (R)-piperidin-2-ylmethanol and is applicable to the (S)-enantiomer starting from the corresponding (S)-precursor.[2]
Materials:
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(2S)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester
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10 wt% Palladium on activated carbon (Pd/C)
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Ethyl acetate
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Hydrogen gas (H₂)
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Procedure:
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To a solution of (2S)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester in ethyl acetate, add 10 wt% Pd/C.
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Stir the suspension vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the filter cake with ethyl acetate.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (S)-piperidin-2-ylmethanol.
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The crude product can be purified by distillation if necessary.
Synthesis of (S)-Piperidin-2-ylmethanol via Debenzylation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
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Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. Expected characteristic peaks include a broad O-H stretch (around 3300 cm⁻¹), N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and C-O stretch (around 1050 cm⁻¹).
Mass Spectrometry (MS)
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Technique: Electron Ionization (EI) is a common method for this type of molecule.
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Analysis: The mass spectrum of the racemic 2-piperidinemethanol shows a molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of the compound. A prominent fragment is typically observed at m/z 84, resulting from the loss of the hydroxymethyl group.[3]
General Experimental Workflow.
Applications in Drug Development
The piperidine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including its ability to form hydrogen bonds and its conformational flexibility, which allow for optimal interactions with biological targets.[2][4] (S)-Piperidin-2-ylmethanol, as a chiral building block, offers several advantages in drug design:
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Introduction of Chirality: The stereocenter at the 2-position allows for the synthesis of enantiomerically pure compounds, which is crucial for improving therapeutic efficacy and reducing off-target side effects.
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Versatile Functional Handle: The primary alcohol and the secondary amine provide two points for further chemical modification, enabling the construction of diverse chemical libraries for screening and lead optimization.[2]
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Scaffold for CNS-active Agents: Substituted piperidines are key components in many drugs targeting the central nervous system.[2]
